5-Phenoxypyrazine-2-carboxylic acid
Description
Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemical Science
Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. nih.govmdpi.com This heterocyclic scaffold is a cornerstone in modern chemical science due to its presence in a multitude of biologically active compounds and its utility as a versatile building block in organic synthesis. nih.govtandfonline.comresearchgate.net The electron-deficient nature of the pyrazine ring, a result of the two electronegative nitrogen atoms, imparts a unique reactivity profile that has been exploited in numerous synthetic methodologies and drug discovery programs. nih.govscispace.com
Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comresearchgate.net This has led to their incorporation into several clinically significant drugs. nih.govmdpi.com The World Health Organization's Model List of Essential Medicines includes pyrazine-containing drugs like pyrazinamide, used in tuberculosis treatment, and bortezomib, a proteasome inhibitor for multiple myeloma. nih.gov Beyond medicinal chemistry, pyrazines are also integral to materials science and are found in various natural products. tandfonline.combritannica.com
Significance of Carboxylic Acid Functionality in Heterocyclic Systems
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. britannica.comnumberanalytics.com When attached to a heterocyclic system, it significantly influences the molecule's physical and chemical properties. msu.edu Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton. wikipedia.org Their acidity is a key characteristic, with pKa values typically in the range of 3-5, making them more acidic than alcohols but weaker than mineral acids. libretexts.org
The presence of a carboxyl group enhances the polarity of a molecule and its ability to participate in hydrogen bonding. numberanalytics.comwikipedia.org This can affect solubility in aqueous and organic solvents. The carboxylate anion (R-COO⁻), formed upon deprotonation, is stabilized by resonance, where the negative charge is delocalized over the two oxygen atoms. wikipedia.org This resonance stabilization is a primary reason for the enhanced acidity of carboxylic acids. libretexts.org Furthermore, the carboxyl group can serve as a synthetic handle for a variety of chemical transformations, allowing for the creation of derivatives such as esters, amides, and acyl halides. britannica.commsu.edu
Research Landscape of Phenoxy-Substituted Pyrazines
The introduction of a phenoxy group (-O-Ph) to a pyrazine ring creates a class of compounds with distinct properties. The phenoxy moiety, being a bulky and lipophilic group, can influence the molecule's interaction with biological targets and its pharmacokinetic profile. Research into phenoxy-substituted pyrazines has explored their potential in various fields.
For instance, studies have investigated N-(4-phenoxyphenyl)pyrazinecarboxamides, which are structurally related to 5-phenoxypyrazine-2-carboxylic acid, for their ovicidal activity against agricultural pests. nih.gov These studies suggest that such compounds may act as juvenile hormone analogues. nih.gov The synthesis of these compounds often involves the reaction of a pyrazine derivative with a substituted phenol, highlighting the modularity of their preparation.
Contextualizing this compound within Pyrazine Chemical Research
This compound combines the key features of a pyrazine ring, a carboxylic acid, and a phenoxy substituent. This unique combination of functional groups makes it a molecule of interest in chemical research. The pyrazine core provides a rigid scaffold with specific electronic properties, while the carboxylic acid group offers a site for salt formation, derivatization, and polar interactions. The phenoxy group introduces a significant hydrophobic element and potential for pi-stacking interactions.
Research on related structures, such as substituted pyrazine-2-carboxylic acid derivatives, has been extensive. For example, various 5-aroylpyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for their antituberculotic and antifungal activities. nih.gov Similarly, other substituted N-phenylpyrazine-2-carboxamides have been investigated as herbicides and abiotic elicitors. nih.gov The synthesis of pyrazine-2-carboxylic acid derivatives has also been a focus, with methods like the Yamaguchi esterification being employed. researchgate.net While direct and extensive research specifically on this compound is not widely published, its structural motifs are present in a variety of researched compounds, suggesting its potential as a building block or a target molecule for further investigation in medicinal and materials chemistry. The synthesis of related compounds, such as 5-methylpyrazine-2-carboxylic acid, has been developed for its use as an intermediate in the production of pharmaceuticals. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQJUGUURXSTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342960-29-5 | |
| Record name | 5-phenoxypyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of 5 Phenoxypyrazine 2 Carboxylic Acid and Analogues
Quantum Chemical Parameter Calculations for Pyrazine (B50134) Systems
Quantum chemical calculations are fundamental to predicting the physicochemical properties of pyrazine systems. These computational techniques allow for the detailed examination of molecular geometries, electronic structures, and various energetic parameters.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of pyrazine derivatives. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and predict reactive sites. mdpi.com This method is widely used for calculating the electronic structures of small molecules, which in turn helps in evaluating their reactivity based on frontier molecular orbital (FMO) energy gaps. nih.gov
Different functionals are employed within DFT to suit various molecular systems and properties. For instance, Local Density Approximation (LDA) is suitable for crystal structures, while Generalized Gradient Approximation (GGA) is broadly applied to calculate molecular properties and study hydrogen bonding. mdpi.com Hybrid density functionals like B3LYP are commonly used for investigating reaction mechanisms and molecular spectroscopy. mdpi.com For example, in a study on pyrazine Schiff base derivatives, the B3LYP/6-31G(d,p) level of theory was used to compute optimized energies, geometrical parameters, and natural atomic charges, which were found to be in good agreement with experimental results. rsc.org
Table 1: Applications of DFT Functionals in Molecular Systems
| DFT Functional | Primary Applications |
| Local Density Approximation (LDA) | Crystal structures, simple metallic systems mdpi.com |
| Generalized Gradient Approximation (GGA) | Molecular properties, hydrogen bonding, surface/interface studies mdpi.com |
| Hybrid Density Functionals (e.g., B3LYP) | Reaction mechanisms, molecular spectroscopy mdpi.com |
| Time-dependent DFT (TD-DFT) | Excited-state reactivity, energy transfer processes mdpi.com |
Ab Initio Methods in Electronic Structure Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. researchgate.netbohrium.com Extensive ab initio calculations, such as double zeta basis set configuration interaction, have been performed on pyrazine to study its nπ* and ππ* states, as well as its low-lying n and π cations. researchgate.net These calculations have corroborated the validity of the valence bond (VB) model for describing lone pair interactions in pyrazine. researchgate.net
Multi-reference configuration interaction calculations have also been employed to investigate the electronically excited states of pyrazine, providing assignments for spectra obtained from VUV absorption and near-threshold electron energy-loss spectroscopy. bohrium.com These studies have shown good agreement with experimental data for Rydberg series and the lowest ππ* and nπ* states. bohrium.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting molecular reactivity and intermolecular interactions. researchgate.netsemanticscholar.org The MEP map visualizes the electrostatic potential on the electron density isosurface, with different colors representing regions of varying potential. chemrxiv.orgnih.gov Negative potential regions (typically colored red) are rich in electron density and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgnih.gov
For pyrazine derivatives, MEP analysis can identify the most reactive sites for electrophilic and nucleophilic reactions. rsc.org In a study of pyrazine Schiff base derivatives, MEP maps were computed to elucidate the active sites for charge-transfer interactions. rsc.org Similarly, MEP analysis of various carboxylic acids has been used to correlate the electrostatic potential with their pKa values, demonstrating the influence of electronic and stereoelectronic properties on acidity. researchgate.netsemanticscholar.org
Table 2: Color Representation in MEP Analysis
| Color | Potential | Interpretation |
| Red | Negative | Electron-rich, attractive to electrophiles nih.gov |
| Green | Zero | Neutral potential nih.gov |
| Blue | Positive | Electron-deficient, attractive to nucleophiles nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comethz.ch The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its properties determine the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsci-hub.se
In the context of pyrazine derivatives, FMO analysis can predict the most likely sites for reaction. rsc.org For instance, in charge-transfer complexes of pyrazine Schiff bases, the HOMO and LUMO energy levels of the donor and acceptor molecules were calculated to understand the charge-transfer process. rsc.org The electronic density distribution in the HOMO and LUMO can reveal the specific atoms involved in electron donation and acceptance. researchgate.net
Computational Modeling of Reactivity and Selectivity in Phenoxypyrazine Formation
Computational modeling provides powerful tools for predicting the outcomes of chemical reactions, including the formation of phenoxypyrazines. These models can elucidate reaction mechanisms and predict the selectivity of different reaction pathways.
Theoretical Prediction of Reaction Site Selectivity
Theoretical methods, particularly DFT, have been successfully used to predict the regioselectivity of nucleophilic substitution reactions on pyrazine rings. nih.gov For perfluoropyrazine, calculations have shown that the first nucleophilic addition of a phenoxide group is followed by a second substitution at the site para to the first. nih.gov The activation energies calculated for these reactions are comparable to those for similar reactions with perfluoropyridine, suggesting that these pyrazine derivatives are viable for creating high-performance polymers. nih.gov
The prediction of reaction pathways can be enhanced by combining different computational techniques. For example, a strategy for exploring complex reaction mechanisms, such as cyclizations, involves using graph-based enumeration and machine learning to filter intermediate structures, with a neural network potential used to evaluate the activation energies of candidate pathways. arxiv.org This approach allows for the efficient identification of the most favorable reaction routes. arxiv.org
Transition State Analysis in Phenoxypyrazine Chemical Transformations
Transition state analysis provides crucial insights into the reaction mechanisms, rates, and pathways of chemical transformations involving phenoxypyrazine derivatives. While specific studies on 5-phenoxypyrazine-2-carboxylic acid are not extensively documented in the provided results, the principles of transition state theory are broadly applicable. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. semanticscholar.orgijournalse.org
These calculations can determine the energy barriers of reactions, which are directly related to reaction kinetics. For instance, in the synthesis of pyrazine derivatives, identifying the transition states of key steps, such as amidation or esterification, allows for the optimization of reaction conditions to favor desired products. researchgate.netsemanticscholar.org The geometry of the transition state reveals the arrangement of atoms at the peak of the energy profile, offering a snapshot of the bond-breaking and bond-forming processes.
Mechanistic Insights from Computational Studies
Computational studies, particularly those employing quantum chemistry methods, offer profound mechanistic insights into the behavior of pyrazine derivatives. semanticscholar.orgbenthamdirect.com Methods like DFT and ab initio calculations can elucidate electronic structures, charge distributions, and molecular orbital energies, which are fundamental to understanding reactivity. semanticscholar.org For example, the analysis of Natural Bond Orbitals (NBO) can reveal charge delocalization and the nature of bonding within the phenoxypyrazine system. semanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the reactivity of molecules. A smaller HOMO-LUMO gap generally indicates a more reactive species. semanticscholar.org For instance, a study on pyrazine derivatives showed that the introduction of specific substituents, like ethyl or dibromo groups, could lower the HOMO-LUMO gap, thereby increasing their reactivity. semanticscholar.org These computational approaches can also predict various physicochemical properties that influence the biological activity of these compounds, providing a theoretical foundation for their mechanism of action. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgijournalse.orgnih.govscienceopen.com This methodology is widely applied to pyrazine derivatives to predict their therapeutic or other properties and to guide the design of new, more potent analogues. semanticscholar.orgijournalse.orgnih.govscienceopen.com
Development of QSAR Models for Pyrazine Derivatives
The development of QSAR models for pyrazine derivatives involves several key steps. semanticscholar.orgijournalse.orgnih.govscienceopen.com First, a dataset of pyrazine compounds with known biological activities is compiled. ijournalse.orgimist.ma Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. semanticscholar.orgijournalse.org These descriptors can be categorized as 1D, 2D, or 3D, and they quantify various aspects of the molecule, such as its electronic properties, size, shape, and hydrophobicity. semanticscholar.orgijournalse.orgnih.gov
Statistical methods are then employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. semanticscholar.orgijournalse.org The goal is to create a model that can accurately predict the activity of new, untested pyrazine derivatives. semanticscholar.org For example, a QSAR study on pyrazine-based CK2 inhibitors led to the identification of derivatives with potent inhibitory activities. nih.gov Similarly, QSAR models have been developed to predict the olfactive thresholds of pyrazine derivatives and their antimycobacterial and antibacterial activities. ijournalse.orgnih.gov
Statistical Validation Techniques for QSAR Models (e.g., Multiple Linear Regression, Artificial Neural Networks, Principal Component Analysis, Partial Least Squares)
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. semanticscholar.orgijournalse.orgnih.govscienceopen.com Several techniques are commonly used for this purpose:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. semanticscholar.orgijournalse.org It is a straightforward and interpretable method, but it assumes a linear relationship, which may not always be the case. semanticscholar.orgresearchgate.net
Artificial Neural Networks (ANN): ANNs are non-linear statistical models inspired by the structure of the human brain. semanticscholar.org They are capable of modeling complex, non-linear relationships between descriptors and activity and have been shown to be more significant than MLR in some QSAR studies of pyrazine derivatives. semanticscholar.org
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique used to handle large datasets of descriptors. imist.ma It identifies the principal components, which are linear combinations of the original descriptors that capture the most variance in the data. imist.ma PCA can be used to visualize the distribution of compounds and to select relevant descriptors for model building. imist.ma
Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.maresearchgate.net It is often used in 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net
The predictive ability of a QSAR model is often evaluated using metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive R² for an external test set. scienceopen.comjapsonline.com A high value for these metrics indicates a robust and predictive model. scienceopen.comjapsonline.com
Below is an interactive data table summarizing statistical validation techniques and their applications in pyrazine derivative QSAR studies.
| Statistical Method | Application in Pyrazine QSAR | Key Findings/Metrics |
| Multiple Linear Regression (MLR) | Predicting antiproliferative activity, olfactive thresholds, and corrosion inhibition. semanticscholar.orgijournalse.orgelectrochemsci.org | Established linear relationships between descriptors and activity. semanticscholar.orgijournalse.orgresearchgate.net |
| Artificial Neural Networks (ANN) | Modeling antiproliferative activity of pyrazine derivatives. semanticscholar.org | Found to be more significant than MLR in some cases. semanticscholar.org |
| Principal Component Analysis (PCA) | Analyzing datasets for olfactive threshold studies of pyrazines. imist.ma | Used for data summarization and understanding compound distribution. imist.ma |
| Partial Least Squares (PLS) | 3D-QSPR studies of olfactive properties of pyrazines. researchgate.net | Employed in CoMFA and CoMSIA to build predictive models. researchgate.net |
Molecular Descriptors for Structure-Activity Correlation
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the link between the chemical structure and the biological activity. semanticscholar.orgijournalse.orgscienceopen.com For pyrazine derivatives, a wide range of descriptors have been used to build predictive models. These can be broadly classified into:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. semanticscholar.orgelectrochemsci.org They are crucial for understanding interactions involving electrostatic forces. semanticscholar.orgelectrochemsci.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. nih.gov Examples include molecular weight, number of rotatable bonds, and topological polar surface area (TPSA). semanticscholar.org
Steric/Geometrical Descriptors: These descriptors relate to the 3D shape and size of the molecule, such as molecular volume, surface area, and molar refractivity. semanticscholar.orgnih.gov They are important for understanding how a molecule fits into a binding site. scienceopen.comjapsonline.com
Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor used to quantify the hydrophobicity of a molecule, which influences its absorption, distribution, and metabolism. semanticscholar.orgmdpi.com
The choice of descriptors depends on the specific biological activity being studied and the nature of the compounds. nih.gov For instance, in a study of pyrazine-containing thiazolines and thiazolidinones, descriptors related to electronic properties, topology, and hydrophobicity were found to be important for their antitubercular and antibacterial activities. nih.gov
The following is an interactive data table of common molecular descriptors and their relevance in pyrazine QSAR studies.
| Descriptor Type | Examples | Relevance in Pyrazine QSAR |
| Electronic | HOMO/LUMO energies, Dipole moment, NBO charges. semanticscholar.org | Predicts reactivity and electrostatic interactions. semanticscholar.orgelectrochemsci.org |
| Topological | Molecular weight, Number of rotatable bonds, TPSA. semanticscholar.org | Correlates with properties like membrane permeability. semanticscholar.org |
| Steric/Geometrical | Molecular volume, Surface area, Molar refractivity. semanticscholar.orgnih.gov | Important for receptor binding and steric interactions. scienceopen.comjapsonline.com |
| Hydrophobic | Log P. semanticscholar.orgmdpi.com | Influences pharmacokinetic properties. semanticscholar.orgmdpi.com |
In Silico Drug Design and Virtual Screening Methodologies Applied to Pyrazine Carboxylic Acid Systems
In silico drug design and virtual screening are powerful computational techniques used to identify and optimize potential drug candidates from large compound libraries. nih.govtandfonline.com These methods are increasingly being applied to pyrazine carboxylic acid systems to accelerate the discovery of new therapeutic agents. nih.govtandfonline.com
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as pharmacophore modeling and similarity searching, are used when the 3D structure of the biological target is unknown. japsonline.comjapsonline.com A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. japsonline.comjapsonline.com This model can then be used to search databases for compounds that match the pharmacophore. japsonline.comjapsonline.com
Structure-based virtual screening, on the other hand, relies on the known 3D structure of the target protein. tandfonline.comjapsonline.com Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. researchgate.nettandfonline.comjapsonline.com For example, molecular docking studies have been used to investigate the binding of pyrazine-2-carboxylic acid derivatives to the InhA protein of Mycobacterium tuberculosis and to identify potential inhibitors of PIM-1 kinase. researchgate.netjapsonline.com
Deep learning-based generative models are also emerging as a powerful tool for designing novel molecules with desired properties. tandfonline.comtandfonline.com These models can learn the underlying patterns in a set of known active compounds and then generate new molecules with potentially improved activity and selectivity. tandfonline.comtandfonline.com For instance, a deep generative model was used to design benzimidazole-pyrazine derivatives as selective A2BAR antagonists. tandfonline.com
The results of virtual screening are typically a smaller, more manageable set of "hit" compounds that can then be prioritized for experimental testing. tandfonline.comjapsonline.com This approach significantly reduces the time and cost associated with drug discovery. tandfonline.comjapsonline.com
Synthetic Methodologies for 5 Phenoxypyrazine 2 Carboxylic Acid and Pyrazine Carboxylic Acid Scaffolds
Classical and Conventional Synthetic Routes to Pyrazine (B50134) Carboxylic Acids
The foundational methods for constructing the pyrazine core and introducing carboxylic acid functionalities have been established for over a century and continue to be relevant. wikipedia.org
Condensation Reactions for Pyrazine Ring Formation
The formation of the pyrazine ring is often achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netyoutube.com This classical approach, while effective, can sometimes lead to mixtures of products if the starting materials are unsymmetrical. researchgate.net A significant historical method, the Staedel–Rugheimer pyrazine synthesis, first described in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. wikipedia.org Another variation is the Gutknecht pyrazine synthesis from 1879, which also relies on the self-condensation of an α-ketoamine, but differs in the method of its initial synthesis. wikipedia.org
More contemporary condensation strategies involve the reaction of α-amino acid amides with 1,2-dicarbonyl compounds, a pathway discovered by Jones in 1949. researchgate.net The self-condensation of α-amino ketones, often facilitated by an acid catalyst, provides a direct route to pyrazine derivatives. biosynce.com This method's simplicity is advantageous, though careful optimization of reaction conditions is necessary to achieve high yields. biosynce.com To create unsymmetrical pyrazines, a combination of different α-amino ketones or α-amino aldehydes can be employed. biosynce.com
Oxidation and Decarboxylation Approaches in Pyrazine Carboxylic Acid Synthesis
The introduction of a carboxylic acid group onto a pre-existing pyrazine ring is commonly achieved through the oxidation of an alkyl side chain. For instance, 2,5-dimethylpyrazine (B89654) can be selectively oxidized to form 5-methylpyrazine-2-carboxylic acid. google.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and nitric acid. google.comgoogle.com However, these strong oxidants can sometimes lead to over-oxidation and the formation of pyrazine-2,5-dicarboxylic acid as a by-product. google.com
Decarboxylation reactions also play a role in the synthesis of pyrazine carboxylic acids. wikipedia.org Oxidative decarboxylation, a process where decarboxylation is coupled with an oxidation reaction, can be a key step in certain synthetic pathways. wikipedia.orgprinceton.edu For example, pyruvic acid can undergo oxidative decarboxylation to generate acetyl-CoA, a fundamental process in metabolism that highlights the biochemical relevance of this reaction type. wikipedia.org In a more synthetic context, arylacetic acids can be converted to aryl carboxylic acids through an iodine-promoted decarboxylation followed by oxidation. organic-chemistry.org
Targeted Synthesis of 5-Phenoxypyrazine-2-carboxylic acid
The specific synthesis of this compound often involves the strategic introduction of the phenoxy group onto a pre-functionalized pyrazine ring.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyrazine Systems
A primary method for introducing the phenoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction typically involves a halopyrazine, such as methyl 3-chloropyrazine-2-carboxylate, which serves as the electrophilic partner. nih.gov The halogen, being a good leaving group, is displaced by a nucleophile, in this case, a substituted phenol. nih.gov The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The electron-withdrawing nature of the pyrazine ring and the carboxylate group facilitates this substitution. youtube.comyoutube.com
The efficiency of the SNAr reaction can be influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective in this context due to the high polarization of the carbon-fluorine bond, which makes the carbon atom more susceptible to nucleophilic attack. youtube.com The presence of electron-withdrawing groups on the aromatic ring significantly stabilizes the intermediate carbanion, thereby accelerating the reaction. youtube.com
Derivatization from Pyrazine-2-carboxylic Acid Methyl Esters
The synthesis of this compound often proceeds through its corresponding methyl ester. nih.gov The ester, methyl 5-phenoxypyrazine-2-carboxylate, is typically synthesized via the SNAr reaction as described above. nih.gov The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is usually achieved by treating the ester with a base, such as sodium hydroxide, in a solvent like methanol. nih.gov Subsequent acidification of the reaction mixture with an acid, for example, hydrochloric acid, precipitates the desired this compound. nih.gov This two-step sequence, SNAr followed by hydrolysis, is a common and effective strategy for accessing this class of compounds. nih.gov
Advanced and Sustainable Synthetic Strategies for Pyrazine Derivatives
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. tandfonline.com This trend extends to the synthesis of pyrazine derivatives, with a focus on green chemistry principles. researchgate.net
Advanced strategies often focus on improving the efficiency and selectivity of classical reactions. For instance, the use of milder and more selective oxidizing agents can minimize the formation of by-products during the oxidation of alkylpyrazines. google.com The development of catalytic systems, including the use of transition metals, has also opened up new avenues for the functionalization of the pyrazine ring. researchgate.net
Sustainable approaches aim to reduce the environmental impact of chemical synthesis. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound assistance. researchgate.net For example, the use of water as a solvent and the development of reusable catalysts are key areas of research. researchgate.net While specific examples for the sustainable synthesis of this compound are not extensively detailed in the provided context, the general principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including pyrazines. tandfonline.comresearchgate.net The design of more atom-economical reactions, which maximize the incorporation of starting materials into the final product, is also a central tenet of sustainable synthesis. researchgate.net
Green Chemistry Principles in Pyrazine Synthesis
The synthesis of pyrazine derivatives is progressively adopting green chemistry principles to mitigate environmental impact and improve efficiency. researchgate.netrasayanjournal.co.in This approach focuses on developing cleaner, safer, and more economical chemical procedures. rsc.org Key strategies include the use of catalysts, microwave-assisted synthesis, solventless reactions, and multicomponent reactions (MCRs) to achieve higher yields, reduce reaction times, and minimize the generation of hazardous waste. rasayanjournal.co.in The goal is to design chemical processes that are not only effective but also financially and environmentally sustainable. rasayanjournal.co.inresearchgate.net One of the core tenets is maximizing atom economy, ensuring that a maximal proportion of the starting materials is incorporated into the final product. youtube.com Another principle involves reducing the use of auxiliary substances like protecting groups, which require additional reagents and generate waste. youtube.com
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the production of pyrazine and other heterocyclic compounds. rsc.orgnih.gov This technique often leads to dramatically accelerated reaction rates, improved yields, and enhanced purity of products compared to conventional heating methods. researchgate.netrsc.org
Research has demonstrated the use of microwave irradiation in reactive eutectic media for the synthesis of poly(hydroxyalkyl)pyrazines, achieving unprecedentedly fast reaction rates and better atom economy. rsc.org For instance, the reaction of fructose (B13574) and ammonium (B1175870) formate (B1220265) under microwave heating shows a significant increase in reaction speed. rsc.org The potential for scaling up these processes using microwave-assisted continuous flow systems is a significant advantage, as it overcomes the limited penetration depth of microwaves in large-batch reactors. rsc.org
While direct examples for this compound are not prevalent, analogous microwave-assisted syntheses of related nitrogen-containing heterocycles are well-documented. For example, pyrazoline derivatives have been synthesized rapidly from chalcones and hydrazine (B178648) derivatives using microwave irradiation, with reaction times as short as a few minutes. nih.govcolab.wsdoaj.org Similarly, four-component reactions to produce pyranopyrazoles have been successfully carried out under microwave irradiation, demonstrating the broad applicability of this technology. nih.gov
Metal-Catalyzed Reaction Development
Transition metal-catalyzed reactions are fundamental for the functionalization of the pyrazine ring, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These methods are essential for creating complex pyrazine derivatives from simpler precursors.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are widely employed in pyrazine chemistry. rsc.orgresearchgate.net These reactions allow for the introduction of aryl, alkyl, alkenyl, or alkynyl groups onto the pyrazine core. rsc.orgnih.gov For example, the Suzuki coupling of halogenated pyrazines with boronic acids is a powerful tool for creating substituted pyrazines. researchgate.net A general synthesis for phenoxy-pyrazine carboxylate derivatives involves the reaction of a methyl 3-chloropyrazine-2-carboxylate with a substituted phenol, followed by hydrolysis to yield the carboxylic acid. nih.gov This highlights a direct route to the this compound scaffold.
In line with green chemistry principles, recent research has focused on developing catalysts based on earth-abundant and less toxic metals. Manganese pincer complexes, for instance, have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts, making the process highly atom-economical and environmentally benign. acs.org
Direct C-H activation is another advanced strategy that avoids the need for pre-functionalized starting materials, further streamlining the synthetic process. rsc.org
Solvent-Free and Ionic Liquid Mediated Processes
Eliminating volatile organic solvents is a primary goal of green chemistry, leading to the development of solvent-free and ionic liquid-mediated synthetic processes. rsc.orgias.ac.in These approaches can enhance reaction rates, improve yields, and simplify product separation. asianpubs.org
Solvent-less synthesis, where the reaction is performed without a conventional solvent, improves both atom economy and energy efficiency. rsc.org For instance, the synthesis of poly(hydroxyalkyl)pyrazines has been effectively conducted in reactive eutectic media, which act as both reactant and solvent. rsc.org
Ionic liquids (ILs) have gained attention as "green solvents" due to their low volatility, thermal stability, and tunable properties. ias.ac.inasianpubs.org They can function as both the reaction medium and the catalyst. The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in high yields under solvent-free conditions using a Brønsted-acidic ionic liquid as a recyclable catalyst. ias.ac.in Similarly, imidazolium-based ionic liquids have been used as both solvent and catalyst for the synthesis of 2-pyrazolines. asianpubs.org While direct applications to this compound are still emerging, these examples with related heterocycles demonstrate the significant potential of ionic liquids to create more sustainable synthetic routes. nih.govresearchgate.net
Multicomponent Reaction Strategies for Pyrazine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, embody the principles of green chemistry by offering high atom economy, procedural simplicity, and convergence. nih.govacs.org These one-pot processes are highly efficient for building complex molecular architectures from simple starting materials. mdpi.comnih.gov
While specific MCRs for this compound are not extensively reported, the strategies used for other nitrogen heterocycles like pyrazoles and quinolinones are instructive. beilstein-journals.orgrsc.org A common MCR for synthesizing pyranopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These reactions often proceed under mild conditions and can be promoted by various catalysts, including green catalysts like pyridine-2-carboxylic acid. nih.govrsc.org The development of MCRs for pyrazine scaffolds holds significant promise for the efficient and sustainable production of derivatives like this compound. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
In the synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol, a study demonstrated the critical role of the base and catalyst. The combination of a specific manganese pincer complex catalyst with potassium hydride (KH) as the base in toluene (B28343) at 150°C resulted in a near-quantitative yield of 99%. nih.gov Changing the base to others like NaOEt or NaOMe led to significantly lower yields. nih.gov
| Entry | Catalyst (mol %) | Base (3 mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 (2 mol %) | KH | Toluene | 150 | 24 | 99 |
| 2 | 2 (2 mol %) | KH | THF | 150 | 24 | 90 |
| 3 | 2 (2 mol %) | KH | 1,4-Dioxane | 150 | 24 | 95 |
| 4 | 2 (2 mol %) | KH | Toluene | 125 | 24 | 70 |
| 5 | 2 (2 mol %) | NaOEt | Toluene | 150 | 24 | 81 |
| 6 | 2 (2 mol %) | NaOMe | Toluene | 150 | 24 | 10 |
| Data sourced from a study on manganese-catalyzed pyrazine synthesis. nih.gov |
Similarly, in the oxidative coupling of acetophenone (B1666503) with ethylenediamine (B42938) to form pyrazines, the choice of oxidant and catalyst was paramount. A copper-based metal-organic framework ([Cu₂(BDC)₂(BPY)]) was found to be an effective heterogeneous catalyst, with hydrogen peroxide providing the best results as an oxidant in ethanol, leading to a 92% yield. researchgate.net The reaction showed no product formation in the absence of either the catalyst or the oxidant. researchgate.net
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | --- | H₂O₂ | Ethanol | No reaction |
| 2 | [Cu₂(BDC)₂(BPY)] | --- | Ethanol | No reaction |
| 3 | [Cu₂(BDC)₂(BPY)] | Air | Ethanol | 22 |
| 4 | [Cu₂(BDC)₂(BPY)] | H₂O₂ | Ethanol | 92 |
| 5 | [Cu₂(BDC)₂(BPY)] | H₂O₂ | Acetonitrile (B52724) | 85 |
| 6 | [Cu₂(BDC)₂(BPY)] | H₂O₂ | Dichloromethane | 78 |
| Data adapted from a study on catalyzed oxidative-coupling for pyrazine synthesis. researchgate.net |
These examples underscore the importance of meticulous optimization to achieve efficient and selective synthesis of pyrazine derivatives, a principle that is directly applicable to the production of this compound.
Structure Activity Relationship Methodologies Applied to Pyrazine Carboxylic Acid Derivatives
Design Principles for Pyrazine (B50134) Scaffolds in Chemical Research
The design of bioactive molecules based on the pyrazine scaffold is guided by several key principles rooted in its unique physicochemical properties. The pyrazine ring is often utilized as a bioisostere for other aromatic rings like benzene, pyridine, and pyrimidine, allowing for the modulation of a compound's properties while maintaining its core structure. pharmablock.com
Furthermore, the pyrazine scaffold is a relatively rigid and planar structure, which can help in pre-organizing the substituents in a conformationally favorable way for binding to a target. pharmablock.com The substitution pattern on the pyrazine ring is another crucial design element. The placement of different functional groups at various positions on the ring can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. For instance, in a study of pyrazinoic acid analogs as antimycobacterial agents, it was found that the carboxylic acid moiety is essential for activity, and its replacement with other bioisosteres resulted in inactive compounds. nih.gov
The versatility of the pyrazine scaffold is demonstrated by its presence in several FDA-approved drugs, such as the anti-diabetic medication glipizide (B1671590) and the anticancer agent bortezomib. pharmablock.com This clinical success further validates the design principles that leverage the pyrazine core for developing new therapeutic agents. eurekaselect.com
Ligand Design and Optimization Strategies for Pyrazine Derivatives
The design and optimization of pyrazine-based ligands are iterative processes aimed at enhancing their binding affinity, selectivity, and drug-like properties. A common strategy involves the modification of substituents on the pyrazine ring to probe the chemical space around the core scaffold.
A key aspect of ligand design is the strategic use of bioisosteric replacements. For example, in the development of c-Met/VEGFR-2 inhibitors, a triazolopyrazine scaffold was used as a bioisostere for the quinoline (B57606) ring of the lead compound, foretinib. nih.gov This modification, combined with the introduction of various five-membered heterocyclic rings, led to the discovery of compounds with improved antitumor activity. nih.gov Similarly, in the optimization of meprin α and β inhibitors, the introduction of carboxylic acid bioisosteres on a pyrazole (B372694) scaffold resulted in a general improvement of meprin β inhibition. scispace.com
Structure-based drug design (SBDD) is another powerful strategy. This approach utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. For instance, in the development of SHP2 protein inhibitors, SBDD was used to optimize a known inhibitor, SHP099, by introducing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker to a pyrazine-based molecule. nih.gov This led to the discovery of a potent and acceptably cytotoxic agent. nih.gov
The optimization process often involves a systematic exploration of the structure-activity relationships (SAR). In a study of oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor (NPSR) antagonists, a series of compounds were synthesized and evaluated to understand the SAR. nih.gov This led to the identification of a guanidine (B92328) derivative with nanomolar in vitro activity and improved in vivo potency compared to the reference compound. nih.gov
The following table presents data from a study on pyrazinoic acid analogs, illustrating how modifications to the core structure impact antimycobacterial activity.
| Compound | Modification | MIC50 (mM) |
| 1 | Pyrazinoic acid (POA) | 1 |
| 2 | Picolinic acid analog | 0.7 |
| 12 | Carboxylic acid replaced with tetrazole | Inactive |
| 13 | Carboxylic acid replaced with thioamide | Inactive |
| 14 | Carboxylic acid replaced with sulfonamide | Inactive |
| 23 | 3-amino POA analog | Potent |
| 24 | 5-amino POA analog | Potent |
Data sourced from a study on pyrazinoic acid analogs against M. bovis BCG. The MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of organisms. nih.gov
Conformational Analysis in Structure-Activity Investigations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a key component of SAR investigations for pyrazine derivatives.
The relative orientation of substituent groups on the pyrazine ring can significantly influence how a molecule fits into the binding site of a target protein. For flexible molecules, it is important to identify the bioactive conformation, which is the specific 3D structure the molecule adopts when it binds to its target.
In the study of pyrazole-based inhibitors of meprin α and β, the relatively rigid diphenyl pyrazole core was noted. scispace.com This rigidity prevented the acidic moieties from being positioned correctly to form the necessary ionic interactions with key arginine residues in the S1 and S1´ pockets of the enzyme. scispace.com This highlights how conformational constraints can impact binding affinity and selectivity.
Molecular modeling studies on thiazole, triazole, and imidazole (B134444) bioisosteres of the CB1 cannabinoid receptor antagonist rimonabant (B1662492) showed a close three-dimensional structural overlap between a key imidazole compound and rimonabant. nih.gov This conformational similarity likely contributes to the observed biological activity and demonstrates the importance of maintaining the correct 3D pharmacophore.
Pharmacophore Modeling and Lead Optimization for Pyrazine Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This model then serves as a template for the design of new, potentially more potent and selective, lead compounds.
In the context of pyrazine analogues, pharmacophore modeling can be used to understand the key interactions between the pyrazine core and its substituents with a biological target. For instance, in the design of dual c-Met/VEGFR-2 inhibitors, the triazolo[4,3-a]pyrazine core was identified as an active pharmacophore. nih.gov This guided the subsequent modifications of the molecule to improve its antitumor activity. nih.gov
Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This often involves a combination of the strategies discussed above, including SAR studies, computational modeling, and bioisosteric replacements.
An example of lead optimization can be seen in the development of oxazolo[3,4-a]pyrazine-based NPSR antagonists. nih.gov Starting from known antagonists, researchers performed SAR extensions around the core nucleus to overcome limitations in their pharmacokinetic properties. nih.gov This led to the discovery of a new lead compound with improved in vivo activity. nih.gov
The following table summarizes the inhibitory activities of a series of oxazolo[3,4-a]pyrazine derivatives, illustrating the outcomes of lead optimization efforts.
| Compound | IC50 (nM) | pA2 |
| 1 | 15 | 7.82 |
| 16 | 80 | 7.10 |
| 21 | 26 | 7.59 |
Data sourced from a study on oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The pA2 value is a measure of the potency of an antagonist. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Pyrazine Carboxylic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. princeton.edu It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecule.
One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial characterization of 5-phenoxypyrazine-2-carboxylic acid.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For carboxylic acids, the acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.orgchemicalbook.com The exact chemical shift can be influenced by factors such as solvent and concentration due to hydrogen bonding. libretexts.org Protons on the pyrazine (B50134) and phenyl rings will exhibit characteristic chemical shifts in the aromatic region (typically 7-9 ppm), with their specific positions influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group, as well as the electron-donating effect of the phenoxy group. oregonstate.edulibretexts.org The integration of the signals provides the relative ratio of the protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and characteristically appears in the range of 160–185 ppm. princeton.edulibretexts.orgoregonstate.edu The carbons of the pyrazine and phenyl rings will resonate in the aromatic region (approximately 100-170 ppm). oregonstate.edu The specific chemical shifts are dictated by the substituents on each ring. Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound.
| Functional Group | Atom | Typical Chemical Shift (ppm) |
| Carboxylic Acid | ¹H (-COOH) | 10 - 13 princeton.edulibretexts.orgchemicalbook.com |
| Aromatic Rings | ¹H (Ar-H) | 7 - 9 oregonstate.edulibretexts.org |
| Carboxylic Acid | ¹³C (C=O) | 160 - 185 princeton.edulibretexts.orgoregonstate.edu |
| Aromatic Rings | ¹³C (Ar-C) | 100 - 170 oregonstate.edu |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems within the pyrazine and phenyl rings, aiding in the assignment of specific proton signals. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra and confirming which proton is attached to which carbon. researchgate.net
Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical chemical shifts can be obtained. ucl.ac.uk These predicted values, when compared with experimental data, can help to validate the proposed structure and assist in the assignment of complex spectra, especially for molecules with closely resonating signals. organicchemistrydata.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uk
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can be particularly informative. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgwhitman.edu Aromatic compounds often show a stable molecular ion peak. libretexts.org The fragmentation of the ether linkage could lead to ions corresponding to the phenoxy group and the pyrazine carboxylic acid moiety. The analysis of these fragments helps to confirm the presence of the key functional groups and their arrangement within the molecule. whitman.edulibretexts.org
Table 2: Potential Mass Spectrometry Fragments for this compound.
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-OH]⁺ | Loss of a hydroxyl radical |
| [M-COOH]⁺ | Loss of a carboxyl radical |
| [C₆H₅O]⁺ | Phenoxy cation |
| [C₅H₃N₂O₂]⁺ | Pyrazine-2-carboxylic acid cation |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucdavis.edu
For this compound, several characteristic absorption bands would be expected:
O-H Stretch: A very broad absorption band is characteristic of the O-H stretch in the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com This broadness is due to hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state. orgchemboulder.comyoutube.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org Its exact position can be influenced by conjugation with the pyrazine ring.
C-O Stretch: The C-O single bond stretch of the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1320-1210 cm⁻¹ for the acid and around 1250 cm⁻¹ for the aryl ether. orgchemboulder.com
Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C stretching vibrations of the aromatic pyrazine and phenyl rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
Table 3: Key IR/FTIR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) orgchemboulder.comspectroscopyonline.com |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 orgchemboulder.comlibretexts.org |
| Ether (Aryl) | C-O Stretch | ~1250 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 orgchemboulder.com |
| Aromatic Rings | C=C Stretch | 1600 - 1450 researchgate.net |
| Aromatic Rings | C-H Stretch | >3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated. nih.gov
This technique provides unambiguous information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial orientation of the phenoxy group relative to the pyrazine ring.
Intermolecular interactions: The nature of the packing of molecules in the crystal lattice, including hydrogen bonding interactions involving the carboxylic acid groups (e.g., the formation of dimers) and other non-covalent interactions like π-π stacking between the aromatic rings.
This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and can be used to correlate with the spectroscopic data obtained in solution.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), researchers can confirm that the elemental composition of the sample aligns with the theoretical values calculated from its molecular formula.
For this compound (C₁₁H₈N₂O₃), the theoretical elemental composition can be calculated to provide a benchmark for experimental results. The analysis is performed using a dedicated CHNS analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, typically a thermal conductivity detector.
Table 1: Comparison of Theoretical and Exemplary Experimental Elemental Analysis Data
| Element | Theoretical % for C₁₁H₈N₂O₃ | Experimental % for a related pyrimidine-5-carboxylate complex researchgate.net |
|---|---|---|
| Carbon (C) | 61.12% | 31.3% |
| Hydrogen (H) | 3.73% | 3.7% |
| Nitrogen (N) | 12.96% | 14.6% |
| Sulfur (S) | 0.00% | Not Reported |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for the separation of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. Purity levels for similar pyrazine carboxylic acid derivatives are often reported to be greater than 98% or 99% as determined by HPLC google.com. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to elute the compound. The components are detected using a UV detector, as the aromatic rings in the molecule absorb UV light. The purity is determined by the area percentage of the main peak in the chromatogram. For related pyrazine-2-carboxylic acid derivatives, this method has been successfully used to confirm their purity google.comrjpbcs.com.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying volatile compounds. Due to the low volatility and high polarity of carboxylic acids, derivatization is often necessary to convert them into more volatile esters or silyl (B83357) derivatives prior to GC analysis. For example, phenolic compounds in plant extracts are often analyzed by GC-MS after a silylation step rsc.org. The derivatized analyte is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a fragmentation pattern that can be used to identify the molecule. The fragmentation of the phenoxy group would likely lead to characteristic ions, such as a peak corresponding to the phenoxy radical or the pyrazine carboxylic acid moiety libretexts.orgmiamioh.edudocbrown.infomdpi.com.
Table 2: Typical Chromatographic Conditions for the Analysis of Aromatic Carboxylic Acids
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | C18 reversed-phase column | 5% Phenyl Polymethylsiloxane capillary column docbrown.info |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient nih.gov | Helium docbrown.info |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Derivatization | Not typically required | Often required (e.g., silylation) rsc.org |
| Typical Application | Purity determination of pyrazine carboxylic acid derivatives google.com | Identification of aromatic compounds in complex mixtures nih.gov |
Capillary Electrophoresis for Carboxylic Acid Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like carboxylic acids. The separation is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.
For the analysis of carboxylic acids, the pH of the background electrolyte is a critical parameter as it determines the charge state of the analyte. Aromatic carboxylic acids can be effectively separated using a variety of buffer systems. The choice of buffer, its concentration, and the addition of modifiers can be optimized to achieve the desired separation nih.gov. For instance, a simple and rapid CE method for the analysis of low-molecular-mass carboxylic acids in coffee was developed using a phosphate (B84403) buffer with a surfactant sigmaaldrich.com. While specific applications of CE to this compound are not documented, the general principles for separating aromatic carboxylic acids are well-established and would be applicable nih.govsigmaaldrich.com.
Table 3: General Capillary Electrophoresis Conditions for Aromatic Carboxylic Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Capillary | Uncoated fused-silica |
| Background Electrolyte | Borate or Phosphate buffer sigmaaldrich.comchemicke-listy.cz |
| pH | Adjusted to ensure ionization of the carboxylic acid |
| Voltage | Typically in the range of 10-30 kV |
| Detection | UV or Diode Array Detector |
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. This technique can provide information about the electronic structure, conformation, and environment of a molecule.
Pyrazine derivatives, particularly those with electron-donating and electron-withdrawing groups, can exhibit interesting fluorescent properties nih.gov. The phenoxy group in this compound could potentially act as an electron-donating group, which, in conjunction with the electron-withdrawing pyrazine ring and carboxylic acid group, may result in intramolecular charge transfer (ICT) and fluorescence. The fluorescence properties, including the excitation and emission maxima, quantum yield, and Stokes shift, would be highly dependent on the solvent polarity miamioh.edunih.gov. Studies on related peripherally substituted phthalocyanines containing phenoxy and quinoline (B57606) moieties have shown that these molecules can be highly fluorescent and are potential photosensitizers rsc.org. While specific fluorescence data for this compound is not available, the investigation of its photophysical properties would be a key step in understanding its potential applications in areas such as sensing or materials science.
Table 4: Exemplary Photophysical Data for a Fluorescent Benzothiadiazole Derivative nih.gov
| Solvent | Absorption Max (λ_abs / nm) | Emission Max (λ_em / nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Toluene (B28343) | 426 | 545 | 5600 | 0.88 |
| Dichloromethane | 448 | 600 | 5900 | 0.53 |
| Acetonitrile | 443 | 625 | 6800 | 0.16 |
| Methanol | 441 | 636 | 7200 | 0.03 |
Future Research Directions in 5 Phenoxypyrazine 2 Carboxylic Acid Chemical Science
Development of Novel and Efficient Synthetic Pathways
The synthesis of 5-Phenoxypyrazine-2-carboxylic acid and its analogs is ripe for innovation. Current synthetic strategies often rely on classical methods that may be improved in terms of efficiency, atom economy, and substrate scope. Future research should focus on developing more streamlined and robust synthetic pathways.
One promising avenue is the application of modern cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of C-N and C-O bonds, respectively, and could be adapted for the synthesis of the phenoxy-pyrazine core. organic-chemistry.orgwikipedia.orgyoutube.comorganic-chemistry.org For instance, a palladium-catalyzed Buchwald-Hartwig type coupling could be envisioned between a halogenated pyrazine-2-carboxylic acid ester and phenol, or an Ullmann-type reaction could couple a halopyrazine with a phenoxide. wikipedia.orgorganic-chemistry.org The development of catalysts with high turnover numbers and broad functional group tolerance would be crucial for the success of these approaches. organic-chemistry.orgnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Buchwald-Hartwig Coupling | High efficiency, broad substrate scope | Development of tailored ligands and catalysts |
| Ullmann Condensation | Established method for C-O bond formation | Milder reaction conditions, improved catalyst systems |
| Direct C-H Activation | High atom economy, reduced synthetic steps | Regioselective catalysts, understanding of reaction mechanisms |
Advanced Computational Approaches for Predictive Chemical Modeling
Computational chemistry offers a powerful lens through which to predict and understand the properties of this compound. Future research should leverage advanced computational methods to build predictive models for its chemical behavior and potential applications.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mostwiedzy.plrsc.orgmdpi.comresearchgate.netchemrxiv.org Such calculations can elucidate the influence of the phenoxy and carboxylic acid groups on the electronic nature of the pyrazine (B50134) ring, which is crucial for understanding its reactivity. mostwiedzy.plrsc.org For example, DFT can be used to calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies, which can be correlated with experimental data. rsc.orgmdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. nih.gov By generating a library of virtual analogs with varying substituents on the phenoxy or pyrazine rings, QSAR studies can identify key structural determinants for a desired property, thereby guiding the synthesis of more potent or effective compounds. nih.gov
| Computational Method | Application to this compound | Expected Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure, geometry, and spectroscopic properties. mostwiedzy.plrsc.orgmdpi.comresearchgate.netchemrxiv.org | Prediction of reactivity, understanding of substituent effects. mostwiedzy.plrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or physical properties. nih.gov | Guidance for the design of new derivatives with enhanced properties. nih.gov |
| Molecular Docking | Prediction of binding modes with biological targets. researchgate.netrjpbcs.comscispace.com | Identification of potential protein interactions and mechanism of action. scispace.com |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The reactivity of the this compound scaffold is largely uncharted territory. A systematic exploration of its reactivity profile could uncover novel chemical transformations and expand its utility as a synthetic building block.
The interplay between the electron-withdrawing pyrazine ring and the electron-donating phenoxy group, along with the versatile carboxylic acid handle, suggests a rich and complex reactivity. Studies on the substituent effects on the pyrazine ring's susceptibility to nucleophilic aromatic substitution (SNAr) would be highly valuable. acs.orgacs.org For instance, investigating the reactions with various nucleophiles at different positions of the pyrazine ring could reveal interesting regiochemical outcomes.
Furthermore, the carboxylic acid group can serve as a launchpad for a variety of transformations. It can be converted into amides, esters, or other functional groups, leading to a diverse library of derivatives. nih.gov The development of novel decarboxylative coupling reactions involving the pyrazine-2-carboxylic acid moiety would also be a significant advancement.
Integration of Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry should be at the forefront of future synthetic efforts targeting this compound. tandfonline.com The goal is to develop environmentally benign processes that minimize waste and energy consumption.
One key area of focus is the use of greener solvents . Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis. tandfonline.com Another promising approach is the use of microwave-assisted synthesis . nih.govrsc.orgdergipark.org.trgsconlinepress.comeresearchco.com Microwave irradiation can often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.orgdergipark.org.trgsconlinepress.comeresearchco.com
The development of biocatalytic methods for the synthesis of pyrazine derivatives is another exciting frontier. rsc.orgrsc.org Enzymes can offer unparalleled selectivity and operate under mild, aqueous conditions, making them an attractive alternative to traditional chemical catalysts. Exploring enzymatic transformations for the synthesis or modification of this compound could lead to highly sustainable and efficient processes. rsc.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Employing water or bio-based solvents. tandfonline.com | Reduced toxicity and environmental pollution. |
| Microwave-Assisted Synthesis | Accelerating reactions using microwave irradiation. nih.govrsc.orgdergipark.org.trgsconlinepress.comeresearchco.com | Shorter reaction times, higher yields, energy efficiency. nih.govrsc.orgdergipark.org.trgsconlinepress.comeresearchco.com |
| Biocatalysis | Utilizing enzymes for specific transformations. rsc.orgrsc.org | High selectivity, mild reaction conditions, sustainability. rsc.org |
Design and Theoretical Investigation of Next-Generation Pyrazine-Based Scaffolds
Building upon the foundation of this compound, future research should focus on the rational design and theoretical investigation of next-generation pyrazine-based scaffolds. The aim is to create novel molecular architectures with tailored properties for specific applications, particularly in medicinal chemistry and materials science. rsc.orgnih.govrsc.org
Structure-based drug design can be employed to design new pyrazine derivatives that target specific biological macromolecules. scispace.comnih.gov By understanding the binding interactions of this compound with a target protein through computational docking studies, researchers can rationally modify its structure to enhance binding affinity and selectivity. researchgate.netrjpbcs.comscispace.com This approach can accelerate the discovery of new therapeutic agents.
The exploration of bioisosteric replacements for the phenoxy group or the carboxylic acid can lead to compounds with improved pharmacokinetic profiles or novel biological activities. For example, replacing the phenoxy group with other aryl or heteroaryl moieties could modulate the electronic and steric properties of the molecule, leading to different biological outcomes.
In the realm of materials science, the pyrazine core can be incorporated into larger conjugated systems to create novel organic electronic materials. Theoretical studies using DFT can be used to predict the electronic properties, such as band gaps and charge transport characteristics, of these new pyrazine-based materials, guiding their synthesis and experimental characterization. researchgate.netrsc.org
Q & A
Q. What are the common synthetic routes for 5-substituted pyrazine-2-carboxylic acids, and how can they be adapted for 5-phenoxypyrazine-2-carboxylic acid?
A typical approach involves functionalization of the pyrazine ring. For example, 5-methylpyrazine-2-carboxylic acid is synthesized via chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification, hydrolysis, and oxidation . For the phenoxy derivative, similar steps may apply, replacing methyl with phenoxy groups. Alternatively, biocatalytic methods using whole-cell systems (e.g., Rhodococcus sp. for hydroxylation) could be explored, as demonstrated for 5-methyl derivatives . Key challenges include regioselectivity and stability of the phenoxy group during oxidation.
Q. How can solubility and stability of this compound be optimized for in vitro assays?
Solubility can be enhanced using co-solvents like DMSO (50 mg/mL) or aqueous solutions with PEG300/Tween-80 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline), as validated for structurally similar 5-hydroxypyrazine-2-carboxylic acid . Stability testing under varying pH (4–9) and temperatures (−80°C to 25°C) is recommended, with lyophilization for long-term storage .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Use a combination of:
- NMR : Confirm substitution patterns via and NMR (e.g., aromatic protons at δ 8.5–9.0 ppm for pyrazine rings) .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and ether (C-O stretch ~1250 cm) functional groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for pyrazinecarboxamide derivatives .
Advanced Research Questions
Q. How does the phenoxy substituent influence the coordination chemistry of pyrazine-2-carboxylic acids?
The phenoxy group may enhance ligand rigidity and π-π stacking, enabling unique coordination geometries. For instance, 5-methylpyrazine-2-carboxylic acid forms 3D networks with lanthanides and tungsten cyanides via carboxylate bridges . Computational studies (DFT) can predict binding modes, while experimental validation via X-ray absorption spectroscopy (XAS) or single-crystal analysis is critical .
Q. What strategies resolve contradictions in reported solubility data for pyrazinecarboxylic acids?
Discrepancies often arise from solvent purity or measurement methods. Standardize protocols using:
- Dynamic light scattering (DLS) : Quantify aggregation in aqueous solutions.
- HPLC-UV : Measure saturation points under controlled conditions (e.g., 25°C, pH 7.4) . For example, 5-hydroxypyrazine-2-carboxylic acid shows ≥2.5 mg/mL solubility in DMSO/PEG300, but batch-to-batch variability may require validation .
Q. How can immunoassays be developed for detecting trace this compound in biological matrices?
Generate polyclonal antibodies against a hapten conjugate (e.g., BSA-linked derivative). Optimize assay sensitivity using competitive ELISA, with cross-reactivity testing against structurally similar compounds (e.g., pyrazinoic acid) . Limit of detection (LOD) can reach ~0.1 ng/mL, as achieved for aflatoxins using similar methods .
Q. What mechanistic insights guide the design of membrane-based extraction systems for pyrazinecarboxylic acids?
Membrane pertraction studies for 5-methylpyrazine-2-carboxylic acid reveal pH-dependent transport through layered liquid membranes. The phenoxy derivative’s hydrophobicity may require organic-phase carriers (e.g., Aliquat 336) and counter-ions (e.g., Cl) to enhance flux . Computational modeling (e.g., COMSOL) can simulate diffusion kinetics and optimize membrane thickness .
Methodological Considerations
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook (e.g., molecular weight: 140.1 g/mol for 5-hydroxypyrazine-2-carboxylic acid) .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety protocols for pyrazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
